molecular formula C11H13NO B2746500 N-phenylpent-4-enamide CAS No. 58804-62-9

N-phenylpent-4-enamide

Cat. No.: B2746500
CAS No.: 58804-62-9
M. Wt: 175.231
InChI Key: WXEGFZIFQSDJQY-UHFFFAOYSA-N
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Description

N-phenylpent-4-enamide is an organic compound belonging to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). The structure of this compound includes a phenyl group (a benzene ring) attached to the nitrogen atom and a five-carbon chain with a double bond between the fourth and fifth carbons, capped by an amide group (C=O-NH) .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenylpent-4-enamide can be synthesized through various methods. One common approach involves the reaction of aniline or N-methylaniline with the corresponding acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like ethyl acetate under a nitrogen atmosphere. The mixture is cooled to 0°C, and the acid chloride is added dropwise. The reaction is then stirred at room temperature until completion, followed by purification through flash column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in publicly available sources. the synthesis approach mentioned above can be scaled up for industrial applications, ensuring proper reaction conditions and purification techniques are maintained to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-phenylpent-4-enamide undergoes various chemical reactions, including:

    Hydrolysis: The amide bond can be broken down by water to form a carboxylic acid and an amine.

    Addition Reactions: The double bond in the five-carbon chain can undergo addition reactions with other molecules, depending on the reaction conditions .

Common Reagents and Conditions

    Hydrolysis: Typically involves acidic or basic conditions to facilitate the breakdown of the amide bond.

    Addition Reactions: Can involve reagents such as hydrogen halides or other electrophiles that react with the double bond.

Major Products Formed

    Hydrolysis: Produces a carboxylic acid and an amine.

    Addition Reactions: Forms various addition products depending on the reagents used.

Scientific Research Applications

N-phenylpent-4-enamide has several scientific research applications, including:

    Chemistry: Used as a precursor molecule for the synthesis of more complex molecules, such as functionalized pyrrolidinones, which have potential pharmaceutical applications .

    Biology and Medicine: The compound’s structure allows for potential interactions with biological molecules, making it a candidate for drug development and other biomedical research.

    Industry: Can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The specific mechanism of action for N-phenylpent-4-enamide is not well-documented. based on its structure, the compound can participate in various chemical reactions, such as hydrolysis and addition reactions, which can influence its interactions with other molecules. The presence of the amide group suggests potential hydrogen bonding capabilities, which could affect its solubility and interactions in biological systems .

Comparison with Similar Compounds

Similar Compounds

    N-phenylmethacrylamide: Similar structure but with a different carbon chain length and double bond position.

    N-methyl-N-phenylmethacrylamide: Contains a methyl group attached to the nitrogen atom, altering its chemical properties.

Uniqueness

The combination of the phenyl group and the amide group provides a balance of stability and reactivity, making it a versatile compound for various chemical and biological applications .

Properties

IUPAC Name

N-phenylpent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEGFZIFQSDJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of oxalyl chloride (2.0 M in CH2Cl2, 11.5 mL, 23.1 mmol) in CH2Cl2 (100 mL) and DMF (1 drop) at 0° C. was added 4-pentenoic acid (2.25 mL, 22.0 mmol). This was allowed to warm to ambient temperature. Upon cessation of gas evolution, the mixture was returned to 0° C. and a solution of aniline (2.00 mL, 22.0 mmol) and TEA (6.72 mL, 26.3 mmol) in CH2Cl2 (5 mL) was added dropwise. After warming to ambient temperature, the reaction was allowed to proceed for 3 h. The mixture was concentrated under reduced pressure, and then partitioned between HCl (1 N, 10 mL) and EtOAc (30 mL) and the layers separated. The aqueous portion was extracted with EtOAc (3×15 mL) and the organic layers combined, washed with brine, dried over MgSO4, and filtered. Concentration under reduced pressure gave a yellowish solid, which was recrystallized with toluene to obtain 42 as white crystals (1.97 g, 11.24 mmol, 51%). TLC Rf 0.68 (50% EtOAc/hexanes); 1H-NMR (300 MHz, CDCl3) δ 7.49 (d, 2H), 7.29 (t, 2H), 7.08 (t, 1H), 5.88 (m, 1H), 5.10 (dd, 2 H), 4.42 (br s, 4 H).
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
6.72 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
51%

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